molecular formula C7H14I2 B1601603 1,7-Diiodoheptane CAS No. 51526-03-5

1,7-Diiodoheptane

Cat. No. B1601603
CAS RN: 51526-03-5
M. Wt: 351.99 g/mol
InChI Key: ZZHWQLNCPAJXJE-UHFFFAOYSA-N
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Description

1,7-Diiodoheptane is a chemical compound with the molecular formula C7H14I2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,7-Diiodoheptane involves a series of chemical reactions. The process includes the iodination of 1-heptene with iodine and a catalyst .


Molecular Structure Analysis

The molecular structure of 1,7-Diiodoheptane consists of seven carbon atoms, fourteen hydrogen atoms, and two iodine atoms . The average mass of the molecule is 351.995 Da and the monoisotopic mass is 351.918457 Da .


Chemical Reactions Analysis

1,7-Diiodoheptane is used as a reference material for analytical testing, such as gas chromatography-mass spectrometry (GC-MS) analysis . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

1,7-Diiodoheptane has a molecular weight of 351.99 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Antioxidant Properties

Diarylheptanoids, a series of compounds including structures similar to 1,7-diiodoheptane, demonstrate significant antioxidant activity. This has been identified in compounds isolated from the bark of alder family trees, showing higher antioxidant activity than well-known antioxidants like curcumin. These findings are supported by assays based on DPPH and ABTS(+) radical scavenging and oxygen anion radicals quenching, along with molecular modeling to understand the mechanisms of action (Ponomarenko et al., 2014).

Chemical Synthesis and Reactivity

1,7-Diarylheptane-1,7-diones, closely related to 1,7-diiodoheptane, have been studied for their electrooxidation properties. These compounds undergo cyclization in the presence of iodide ions to yield 1,2-diaroylcyclopentanes. This research is crucial for understanding the mild reaction conditions and the role of iodide ions as electron carriers in the synthesis of complex organic compounds (Okimoto et al., 2012).

Physical Properties Analysis

The study of 1,7-dibromoheptane, a compound structurally similar to 1,7-diiodoheptane, has provided insights into its density and viscosity. This research, which included the correlation of these properties in solutions, is significant for applications in material science and engineering (Li et al., 2011).

Molecular Dynamics and Drug Development

Research into 1,7-bis(4-bromophenyl)heptane-1,7-dione, similar to 1,7-diiodoheptane, has provided valuable insights into its conformational characterization and reactivity. This includes studies on its molecular dynamics, potential as an antioxidant drug, and interaction with water, which are essential for drug development and understanding molecular behavior (Murthy et al., 2019).

Photophysical Properties for Technological Applications

1,7-Dihydroheptacenes, similar to 1,7-diiodoheptane, have been synthesized and studied for their blue-emitting properties, which are significant for applications in organic light-emitting diodes (OLEDs). The stability and efficiency of these compounds as emitters in the solid state highlight their potential in advanced material science and technology (Mondal et al., 2006).

Safety and Hazards

1,7-Diiodoheptane is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist .

properties

IUPAC Name

1,7-diiodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14I2/c8-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHWQLNCPAJXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505485
Record name 1,7-Diiodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Diiodoheptane

CAS RN

51526-03-5
Record name 1,7-Diiodoheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51526-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Diiodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane, 1,7-diiodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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